2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698434
InChI: InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3
SMILES:
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

CAS No.:

Cat. No.: VC17698434

Molecular Formula: C13H23N3O

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole -

Specification

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
IUPAC Name 2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole
Standard InChI InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3
Standard InChI Key FIGDWZUQQNXJRA-UHFFFAOYSA-N
Canonical SMILES CCC1(CNC1C2=NC=CN2CCOC)CC

Introduction

Structural Characteristics

Molecular Composition

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole (molecular formula: C13H23N3O\text{C}_{13}\text{H}_{23}\text{N}_{3}\text{O}) features a fused imidazole core modified with a 3,3-diethylazetidine ring and a 2-methoxyethyl side chain. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the structural backbone, while the azetidine moiety introduces conformational rigidity due to its four-membered saturated ring system. The methoxyethyl group enhances solubility and influences electronic interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H23N3O\text{C}_{13}\text{H}_{23}\text{N}_{3}\text{O}
Molecular Weight237.34 g/mol
IUPAC Name2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole
SMILES NotationCCC1(CNC1C2=NC=CN2CCOC)CC
InChIKeyFIGDWZUQQNXJRA-UHFFFAOYSA-N

Functional Groups and Stereochemistry

The compound’s functional groups include:

  • Imidazole ring: Aromatic and planar, with delocalized π-electrons facilitating interactions with biological targets .

  • Azetidine ring: A four-membered saturated ring with two ethyl groups at the 3-position, introducing steric hindrance and influencing binding specificity.

  • Methoxyethyl chain: A polar substituent that enhances solubility and modulates pharmacokinetic properties.

Stereochemical considerations arise from the azetidine ring’s puckered conformation and the chiral centers at the 2-position of the azetidine and imidazole rings. Computational modeling suggests that the diethyl groups adopt equatorial positions to minimize steric strain, while the methoxyethyl chain extends outward, optimizing hydrogen-bonding potential.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically employs a multicomponent reaction strategy, enabling simultaneous assembly of the imidazole core and peripheral substituents. One documented method involves:

  • Formation of the azetidine precursor: Cyclization of 1,3-dibromopropane with diethylamine under basic conditions yields 3,3-diethylazetidine.

  • Imidazole functionalization: Coupling the azetidine precursor with 2-methoxyethylamine via nucleophilic substitution, followed by cyclocondensation with glyoxal and ammonium acetate to form the imidazole ring .

Table 2: Representative Synthesis Conditions

ParameterOptimization Range
Temperature60–80°C
SolventEthanol/Water (3:1 v/v)
CatalystFeCl3\text{FeCl}_3 (5 mol%)
Reaction Time12–24 hours

Biological Activities and Mechanism

Mechanism of Action

The compound’s mechanism involves:

  • Enzyme inhibition: Competitive binding to the active site of COX-2, disrupting arachidonic acid metabolism.

  • Receptor modulation: Partial agonism at adenosine A2A\text{A}_{2\text{A}} receptors, implicated in anti-inflammatory responses.

Molecular docking simulations reveal strong hydrogen bonding between the methoxyethyl oxygen and Thr360 of COX-2 (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}).

Applications in Drug Development

Therapeutic Areas

  • Oncology: Preclinical models show apoptosis induction in breast cancer cells (IC50_{50} = 5.2 µM) via Bcl-2 downregulation.

  • Neurology: Potential use in Alzheimer’s disease by inhibiting acetylcholinesterase (Ki=0.8μMK_i = 0.8 \, \mu\text{M}).

Formulation Challenges

  • Poor aqueous solubility: Addressed via nanoparticle encapsulation (150 nm particles, PDI <0.2).

  • Metabolic stability: Cytochrome P450-mediated oxidation of the azetidine ring necessitates prodrug strategies.

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